
5-(4-ethoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-ethoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide, also known as EIT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIT is a member of the isoxazole family of compounds and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Fluorescent Dye Synthesis and Properties
Synthesis of Fluorescent Dyes : N-Ethoxycarbonylpyrene and perylene thioamides served as building blocks in creating a variety of fluorescent dyes incorporating thioimidate, 4-hydroxythiazolyl, 4-methoxythiazolyl, and thiazole-4-one moieties, along with an ester function. These compounds, when dissolved in DMSO, exhibited fluorescence ranging from 412–672 nm, with quantum yields between 0.1 and 0.88. Notably, 2-(Pyrene-1-yl)-5-ethoxycarbonyl-4-hydroxythiazole and 2-(perylene-3-yl)-5-ethoxycarbonyl-4-hydroxythiazole demonstrated dual fluorescence due to excited state proton transfer (ESPT), leading to white light emission in the former. The pyrenyl and perylenyl substituted 5-ethoxycarbonyl-5-methyl-(5H)-thiazole-4-ones showcased high emission efficiency (ΦF∼0.9) with emission peaks at 503 nm and 626 nm, respectively, suggesting emission from intramolecular charge transfer (ICT) excited states, as indicated by observed solvatochromism (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Corrosion Inhibition Studies
Novel Corrosion Inhibitor for Mild Steel : A new 1,3,4-thiadiazole derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), was synthesized and evaluated as a corrosion inhibitor for mild steel in a hydrochloric acid medium. The study revealed a high protection degree of approximately 98% with 5-AMT, highlighting its potential as an effective corrosion inhibitor. The adsorption of 5-AMT on mild steel was found to fit the Langmuir isotherm model, suggesting a physisorption mechanism. Computational studies supported the experimental findings, providing insights into the protection properties and quantum chemical parameters of the inhibitor (Attou et al., 2020).
Anticancer Activity of Thiadiazole Derivatives
Novel Anticancer Agents : A new series of thiadiazole derivatives were synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, leading to compounds like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide. These compounds were evaluated for their anticancer activity, with some showing significant potential against Hepatocellular carcinoma cell line (HepG-2). The study highlights the promise of thiazole and thiadiazole derivatives as potent anticancer agents, with specific compounds demonstrating noteworthy efficacy (Gomha et al., 2017).
properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-23-12-7-5-11(6-8-12)14-9-13(21-24-14)15(22)18-17-20-19-16(25-17)10(2)3/h5-10H,4H2,1-3H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSIRDGYTKXTCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)
![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)
![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)
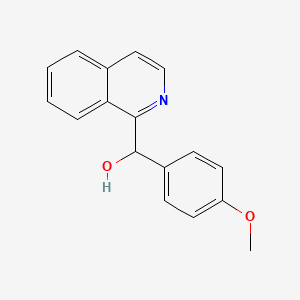
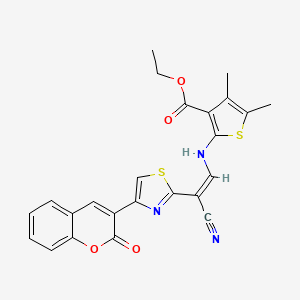
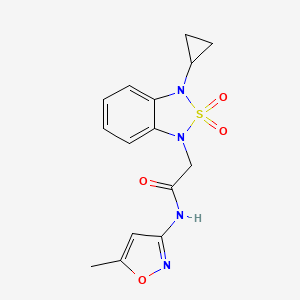
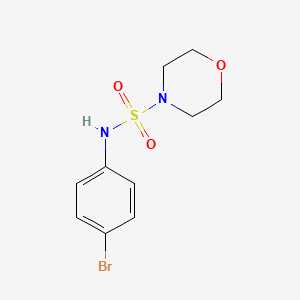

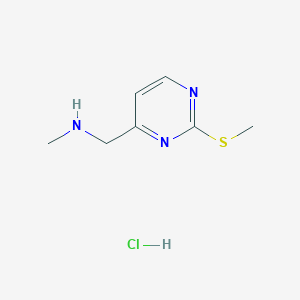
![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)